SUR2B/Kir6.1 Subtype Selectivity Differentiates Iptakalim from Pinacidil and Diazoxide
In heterologous expression systems using human embryonic kidney (HEK) cells and Xenopus oocytes expressing three distinct KATP channel subtypes, iptakalim exhibits significant selectivity for SUR2B/Kir6.1 channels, only mild effects on SUR2A/Kir6.2, and fails to open SUR1/Kir6.2 channels. Iptakalim is a more potent activator of SUR2B/Kir6.1 than diazoxide and pinacidil [1].
| Evidence Dimension | Subtype activation potency (rank order for SUR2B/Kir6.1) |
|---|---|
| Target Compound Data | Iptakalim: more potent activator of SUR2B/Kir6.1 |
| Comparator Or Baseline | Pinacidil and diazoxide: less potent activators of SUR2B/Kir6.1 |
| Quantified Difference | Significantly higher potency for SUR2B/Kir6.1 subtype; fails to open SUR1/Kir6.2 (qualitative selectivity difference) |
| Conditions | Heterologously expressed KATP channel subtypes in HEK cells and Xenopus oocytes |
Why This Matters
This selectivity profile correlates with the compound's preferential action on resistance vessels and the absence of reflex tachycardia observed in vivo, a differentiation not available with non-selective or SUR1-targeting openers.
- [1] Pan ZY, Huang J, Cui WY, Long CL, Zhang YF, Wang H. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim. J Cardiovasc Pharmacol. 2010 Sep;56(3):215-28. doi:10.1097/FJC.0b013e3181e23e2b. PMID: 20410832. View Source
